molecular formula C27H30O14 B8249578 Sophorabioside

Sophorabioside

Cat. No.: B8249578
M. Wt: 578.5 g/mol
InChI Key: SNJVNAXLTOIYQN-UHFFFAOYSA-N
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Description

“Sophorabioside” is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by multiple hydroxyl groups and a chromen-4-one core structure, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Sophorabioside” typically involves multi-step organic synthesis. The process may include:

    Formation of the chromen-4-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Glycosylation: Attachment of sugar moieties to the core structure using glycosyl donors and catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. Techniques like flow chemistry and biocatalysis may be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Antioxidant Activity: Due to its multiple hydroxyl groups, the compound exhibits strong antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.

    Anti-inflammatory Effects: It can inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

Medicine

    Anticancer Potential: The compound has shown promise in inhibiting the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

    Neuroprotective Effects: It may protect neurons from damage, offering potential benefits in neurodegenerative diseases.

Industry

    Food Additives: The compound can be used as a natural antioxidant in food preservation.

    Cosmetics: Its antioxidant and anti-inflammatory properties make it a valuable ingredient in skincare products.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Mechanism: It neutralizes free radicals by donating hydrogen atoms or electrons.

    Anti-inflammatory Pathways: It inhibits enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.

    Anticancer Mechanisms: It induces apoptosis through the activation of caspases and the mitochondrial pathway, and it arrests the cell cycle by modulating cyclins and cyclin-dependent kinases.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and neuroprotective effects.

    Myricetin: Exhibits strong antioxidant activity and potential health benefits.

Uniqueness

“Sophorabioside” is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and glycosyl moieties, which contribute to its distinct chemical and biological activities.

Properties

IUPAC Name

3-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxyphenyl]-5,7-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O14/c1-10-19(31)22(34)24(36)26(38-10)41-25-23(35)21(33)17(8-28)40-27(25)39-13-4-2-11(3-5-13)14-9-37-16-7-12(29)6-15(30)18(16)20(14)32/h2-7,9-10,17,19,21-31,33-36H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJVNAXLTOIYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C4=COC5=CC(=CC(=C5C4=O)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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